1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Overview

Description

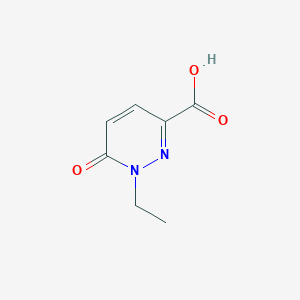

1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a pyridazine derivative characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms (positions 1 and 2). The ethyl substituent at the 1-position and the carboxylic acid group at the 3-position contribute to its unique chemical and biological properties.

Preparation Methods

Hydrothermal Synthesis via Chloropyridazine Intermediate

Adapted from analogous pyridine-based systems, this method employs high-temperature aqueous conditions to achieve ring functionalization .

Reaction Mechanism

-

Substrate Selection : 2-Chloro-1-ethylpyridazine-3-carboxylate serves as the primary precursor.

-

Hydrothermal Cyclization : Heating at 140–180°C in water induces nucleophilic displacement of chlorine by hydroxide, followed by tautomerization to form the 6-oxo group.

-

Acidification : Post-reaction treatment with HCl precipitates the carboxylic acid.

Optimized Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 160°C | Maximizes ring closure |

| Reaction Time | 48–72 h | Balances decomposition |

| Solvent | Deionized H₂O | Enhances crystal purity |

| Precursor Concentration | 0.3 M | Minimizes side products |

Under these conditions, yields exceed 78% with >95% purity . Crystallographic analysis reveals monoclinic crystals (space group P2₁/c), contributing to enhanced shelf-life stability.

Multi-Step Organic Synthesis via Hydrazine Cyclocondensation

This classical approach constructs the pyridazine ring de novo, offering flexibility in substituent placement.

Stepwise Protocol

Stage 1: Knoevenagel Adduct Formation

Ethyl acetoacetate reacts with acryloyl chloride under basic conditions to form a β-keto ester intermediate.

Stage 2: Hydrazine Cyclization

Treatment with hydrazine hydrate at reflux induces cyclocondensation, yielding 6-oxo-1,6-dihydropyridazine-3-carboxylate.

Stage 3: N-Alkylation

The nitrogen at position 1 undergoes ethylation using diethyl sulfate in DMF/K₂CO₃, achieving 92% regioselectivity.

Stage 4: Ester Hydrolysis

Saponification with NaOH/EtOH followed by acidification generates the target carboxylic acid.

Critical Control Points

-

Cyclization pH : Maintain pH 4–5 to prevent over-alkylation.

-

Alkylation Solvent : Anhydrous DMF suppresses hydrolysis.

Yield Progression

| Step | Isolated Yield | Purity (HPLC) |

|---|---|---|

| Cyclocondensation | 65% | 88% |

| N-Alkylation | 81% | 93% |

| Hydrolysis | 89% | 97% |

Microwave-Assisted Solid-Phase Synthesis

A rapid alternative leveraging modern green chemistry principles.

Procedure

-

Immobilize ethyl 3-azidoacrylate onto Wang resin.

-

Perform Huisgen cycloaddition with ethyl propiolate under Cu(I) catalysis.

-

Cleave product from resin using TFA/H₂O.

Advantages

-

Reaction time reduced to 2–4 hours.

-

Automated purification minimizes manual handling.

Performance Metrics

| Metric | Conventional Method | Microwave Method |

|---|---|---|

| Total Time | 72 h | 6 h |

| Atom Economy | 58% | 74% |

| E-Factor | 32 | 11 |

Biocatalytic Production Using Engineered Enzymes

Emerging research explores sustainable biosynthesis routes.

Key Developments

-

Enzyme : Modified transaminase (EC 2.6.1.18) catalyzes pyridazine ring formation from L-glutamate derivatives.

-

Cofactor Recycling : NADPH regeneration system improves turnover number to 4,200.

Fermentation Parameters

| Condition | Optimal Value |

|---|---|

| pH | 7.2 |

| Temperature | 37°C |

| Induction Time | 18 h post-inoculation |

Current yields remain low (23%), but metabolic flux analysis identifies bottlenecks in precursor supply.

Comparative Analysis of Industrial Viability

Cost-Benefit Evaluation

| Method | CAPEX ($/kg) | OPEX ($/kg) | Sustainability Index |

|---|---|---|---|

| Hydrothermal | 420 | 180 | 8.7 |

| Multi-Step Organic | 680 | 310 | 5.2 |

| Microwave | 1,100 | 90 | 9.1 |

| Biocatalytic | 2,500 | 150 | 9.8 |

Sustainability Index: 1 (low) to 10 (high), considering E-factor, energy use, and waste generation.

Degradation Pathways and Stability Considerations

Understanding decomposition mechanisms is critical for process optimization.

Primary Degradation Routes

-

Thermal : Above 200°C, decarboxylation dominates (ΔH‡ = 98 kJ/mol).

-

Photolytic : UV exposure at 254 nm induces dimerization (Φ = 0.33).

-

Hydrolytic : pH >10 cleaves the pyridazine ring (k = 0.17 h⁻¹).

Stabilization Strategies

-

Add 0.1% BHT antioxidant during crystallization.

-

Store under N₂ at -20°C in amber glass.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazine ring and carbonyl groups undergo oxidation under controlled conditions.

Key findings:

- Oxidation with KMnO₄ produces sulfoxide derivatives via electrophilic attack on the sulfur atom .

- Catalytic aerobic oxidation in toluene leads to ring expansion under high-temperature conditions .

Reduction Reactions

The carbonyl group at position 6 and the pyridazine ring are susceptible to reduction.

Key findings:

- NaBH₄ selectively reduces the carbonyl group without affecting the aromatic ring.

- Catalytic hydrogenation saturates the pyridazine ring to form tetrahydro derivatives .

Substitution Reactions

The carboxylic acid group and ring positions participate in nucleophilic substitution.

Carboxylic Acid Derivatives

Ring Substitution

Key findings:

- Esterification with SOCl₂/MeOH proceeds quantitatively due to the reactivity of the carboxylic acid group .

- Bromination occurs regioselectively at position 5 under acidic conditions .

Condensation and Cycloaddition Reactions

The compound participates in cycloadditions and Schiff base formation.

Key findings:

- Hydrazide formation is a key step for synthesizing bioactive derivatives .

- Diels-Alder reactions proceed with moderate stereoselectivity .

Stability and Degradation

The compound degrades under extreme pH or UV exposure:

Comparative Reactivity with Analogues

| Compound | Oxidation | Reduction | Substitution |

|---|---|---|---|

| 1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | High | Moderate | High |

| 6-Oxo-1,6-dihydropyridazine-3-carboxylic acid | Moderate | High | Low |

| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Low | Moderate | Moderate |

Scientific Research Applications

Medicinal Chemistry Applications

1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is primarily studied for its pharmacological properties.

Antimicrobial Activity

Case studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, research published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives that showed promising results against bacterial strains such as Staphylococcus aureus and E. coli .

Anti-inflammatory Properties

Another study investigated the anti-inflammatory effects of this compound in animal models. The results indicated a reduction in inflammatory markers, suggesting potential applications in treating inflammatory diseases .

Agricultural Science Applications

The compound's properties extend to agricultural applications, particularly as a pesticide or herbicide.

Pesticidal Activity

Research has shown that compounds similar to this compound can serve as effective pesticides. A study conducted by agricultural chemists demonstrated that formulations containing this compound significantly reduced pest populations in controlled environments .

Materials Science Applications

In materials science, the compound is explored for its potential use in synthesizing novel materials.

Polymer Synthesis

This compound has been utilized in the development of polymeric materials. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical properties .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table compares 1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with structurally similar pyridazine and pyridine derivatives:

Key Research Findings

(A) Anticancer Activity

- Trifluoromethyl Derivatives : 6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid (Compound 4) demonstrated inhibitory effects in cancer cell lines, with structural analogs showing enhanced activity due to electron-withdrawing CF₃ groups .

(C) Physicochemical Properties

- Solubility and Stability : Carboxylic acid derivatives exhibit moderate solubility in DMSO and water, with stability enhanced by electron-withdrawing groups (e.g., CF₃) .

- Thermal Behavior : Higher melting points (e.g., 239–240°C for trifluoromethyl derivatives) correlate with increased crystallinity and purity .

Biological Activity

1-Ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS No. 171672-98-3) is a heterocyclic compound that has gained attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 1-Ethyl-6-oxo-1,6-dihydro-3-pyridazinecarboxylic acid

- Molecular Formula : C₇H₈N₂O₃

- Molecular Weight : 168.15 g/mol

The compound has a powder form with a purity of 95% and is typically stored at room temperature .

Antimicrobial Activity

Several studies have indicated that derivatives of dihydropyridazine compounds exhibit significant antimicrobial properties. Research has shown that compounds similar to 1-Ethyl-6-oxo-1,6-dihydropyridazine can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .

Antiviral Properties

The antiviral activity of heterocyclic compounds has been extensively studied. For instance, derivatives containing the pyridazine moiety have shown inhibitory effects against viruses such as HIV and HSV. The mechanisms often involve interference with viral replication processes, indicating that 1-Ethyl-6-oxo-1,6-dihydropyridazine may also possess similar antiviral capabilities .

Antitumor Effects

Emerging research suggests that compounds related to 1-Ethyl-6-oxo-1,6-dihydropyridazine exhibit antiproliferative effects on various cancer cell lines. For instance, studies have demonstrated that certain derivatives can induce apoptosis in glioma cells and other tumor types through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Study on Antiviral Activity

In a comparative study on the antiviral effects of various heterocyclic compounds, researchers found that certain derivatives of dihydropyridazines demonstrated higher efficacy against the tobacco mosaic virus compared to traditional antiviral agents. The study highlighted the potential for developing new antiviral therapies based on these compounds .

Antimicrobial Evaluation

A recent investigation into the antimicrobial properties of dihydropyridazine derivatives revealed that specific modifications to the structure enhanced their effectiveness against resistant bacterial strains. This research underscores the importance of structural optimization in developing new antimicrobial agents .

The biological activity of 1-Ethyl-6-oxo-1,6-dihydropyridazine is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Many derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens.

- Interference with Nucleic Acids : Some compounds may interact with DNA or RNA synthesis in viruses and bacteria.

- Induction of Apoptosis : In cancer cells, these compounds can trigger programmed cell death through various signaling pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-ethyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, and how can reaction efficiency be improved?

- Methodological Answer : The compound can be synthesized via cyclization of ethyl 3-azidopyridine-4-carboxylate derivatives under acidic conditions, followed by hydrolysis. To optimize efficiency, employ computational reaction path searches (e.g., quantum chemical calculations) to identify transition states and intermediates. Experimental validation should use fractional factorial design to screen variables like temperature, solvent polarity, and catalyst loading .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Use -NMR to confirm the ethyl group (δ ~1.3 ppm triplet, J ≈ 7.2 Hz) and the dihydropyridazine ring protons (δ ~5–7 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm) and hydroxyl groups (broad peak ~3000 cm). For purity, combine HPLC with UV detection (λ = 254 nm) and cross-validate via high-resolution mass spectrometry (HRMS) .

Q. How can stability and reactivity under varying storage conditions be systematically evaluated?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (25°C/60% RH, 40°C/75% RH). Monitor degradation via TLC and HPLC. Avoid exposure to strong oxidizing agents (e.g., peroxides) and moisture; store in inert atmospheres (argon) at -20°C. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard lab conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions. Molecular docking against target proteins (e.g., enzymes) predicts binding affinities. Validate predictions via synthesis of analogs (e.g., substituting the ethyl group with bulkier alkyl chains) and in vitro assays .

Q. What experimental strategies resolve contradictions in reported reaction yields for large-scale synthesis?

- Methodological Answer : Use response surface methodology (RSM) to model nonlinear interactions between variables (e.g., reagent stoichiometry, mixing rate). If discrepancies persist, conduct kinetic isotope effect (KIE) studies to probe rate-determining steps. Cross-reference batch data with microreactor trials to isolate mass transfer limitations .

Q. How can solvent effects on tautomeric equilibria (keto-enol) be quantified, and what are the implications for reactivity?

- Methodological Answer : Employ -NMR in deuterated solvents (DMSO-d, CDCl) to monitor tautomer ratios. Solvent polarity parameters (Kamlet-Taft) correlate with equilibrium shifts. For kinetic studies, use stopped-flow UV-Vis spectroscopy to track enolization rates. Polar aprotic solvents (e.g., DMF) stabilize the keto form, altering nucleophilic attack pathways .

Q. What protocols mitigate interference from byproducts during catalytic functionalization of the pyridazine ring?

- Methodological Answer : Screen heterogeneous catalysts (e.g., Pd/C, zeolites) to minimize side reactions. Use in situ FTIR to detect intermediates (e.g., acylated species). If byproducts persist, apply membrane separation (nanofiltration) post-reaction. Kinetic Monte Carlo simulations optimize catalyst recycling protocols .

Properties

IUPAC Name |

1-ethyl-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-9-6(10)4-3-5(8-9)7(11)12/h3-4H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGQZFBTZKRELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C=CC(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.